(2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
(2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a nitro group and a chloro group on the phenyl ring, as well as a trimethoxyphenyl group. Such compounds are often studied for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6/c1-25-15-8-11(9-16(26-2)18(15)27-3)4-7-17(22)20-12-5-6-13(19)14(10-12)21(23)24/h4-10H,1-3H3,(H,20,22)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFPCQGKLSLJY-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitroaniline and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: The 4-chloro-3-nitroaniline is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its conjugated system.
Material Science: It may be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.
Industry
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trimethoxyphenyl group can enhance lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-bromo-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: Similar structure with a bromo group instead of a chloro group.
(2E)-N-(4-chloro-3-nitrophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure with one less methoxy group.
Uniqueness
Chloro Group: The presence of a chloro group can influence the compound’s reactivity and biological activity.
Trimethoxyphenyl Group: The trimethoxyphenyl group can enhance the compound’s solubility and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
